molecular formula C15H18N2O3 B2985534 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1396707-77-9

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2985534
CAS No.: 1396707-77-9
M. Wt: 274.32
InChI Key: ZEOKOKNBQADHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is an organic compound that features a furan ring, a hydroxypropyl group, and a tolyl urea moiety

Scientific Research Applications

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea typically involves the reaction of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the furan and tolyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Furan-2-yl)-2-hydroxyethyl)-3-(o-tolyl)urea
  • 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(m-tolyl)urea
  • 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(p-tolyl)urea

Uniqueness

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is unique due to the specific positioning of the hydroxypropyl group and the o-tolyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-6-3-4-7-12(11)17-14(18)16-10-15(2,19)13-8-5-9-20-13/h3-9,19H,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOKOKNBQADHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.